1-chloro-10H-phenothiazine
Overview
Description
1-Chloro-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring, with a chlorine atom attached to the nitrogen atom at the 10th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-Chloro-10H-phenothiazine is a derivative of phenothiazine, a class of compounds that have been widely used in various research areas due to their intriguing chemical and physical properties . Phenothiazines are known to interact with a number of targets in the body, including various receptors in the brain . .
Mode of Action
The exact mode of action of this compound remains unclear . . For instance, some phenothiazines have been shown to exhibit low oxidation potentials with a fully reversible one-electron redox process
Biochemical Pathways
For instance, they have been used as effective photoredox catalysts for various synthetic transformations
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
Biochemical Analysis
Cellular Effects
Phenothiazines have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenothiazines are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . They can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine. The reaction typically takes place in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{Phenothiazine} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-Chloro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A widely used antipsychotic drug with similar structural features but different pharmacological properties.
Perphenazine: Another antipsychotic agent with a similar mechanism of action but distinct clinical applications.
Prochlorperazine: Used primarily for its antiemetic effects, it shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Chloro-10H-phenothiazine is a compound belonging to the phenothiazine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Phenothiazines
Phenothiazines are a group of compounds primarily known for their use as antipsychotic medications. They exhibit a wide range of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance or alter their biological properties.
Anticancer Activity
This compound has shown significant anticancer activity in various studies. Research indicates that phenothiazine derivatives can inhibit cell proliferation in multiple cancer cell lines. For instance, one study reported that certain phenothiazine derivatives inhibited the growth of leukemia and solid tumor cell lines by over 50% at concentrations as low as 10 µM .
Table 1: Inhibitory Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | % Growth Inhibition |
---|---|---|---|
This compound | HL-60 (Leukemia) | 11.59 | 83.2 |
Phenothiazine Derivative 13 | HCT-116 (Colon) | 10 | 55.7 |
Phenothiazine Derivative 16d | LOX IMVI (Melanoma) | <10 | >50 |
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and disrupt the cell cycle. For example, one derivative was shown to cause cell cycle arrest in the G1 phase by downregulating cyclin D1 and CDK4 complexes .
Antimicrobial Activity
Phenothiazines also exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth, making them potential candidates for treating infections caused by resistant strains. The mechanism often involves interference with bacterial DNA synthesis or protein function.
The biological activity of this compound is primarily mediated through its interaction with various cellular targets:
- Dopaminergic Receptors : As a known antagonist of dopamine receptors, it modulates neurotransmitter activity, which can influence both psychiatric conditions and certain cancer types .
- Histone Deacetylase Inhibition : Recent research highlights the role of phenothiazines as inhibitors of histone deacetylase (HDAC), which is implicated in cancer progression and neurodegenerative diseases .
- Cholinesterase Modulation : Some derivatives have been shown to modulate cholinesterase activity, impacting neurotransmission and potentially offering neuroprotective effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study involving liver cancer cell lines demonstrated that novel phenothiazines exhibited significant cytotoxicity while maintaining low toxicity levels in zebrafish models, suggesting a favorable therapeutic index for further development .
- In Vivo Studies : Another investigation assessed the effects of phenothiazines on cholinesterase activity in zebrafish embryos, revealing dose-dependent modulation that could have implications for treating neurodegenerative disorders .
Properties
IUPAC Name |
1-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVTRCMDIUEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325741 | |
Record name | 1-chloro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-85-6 | |
Record name | 1910-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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